molecular formula C12H13FN2O3 B8792364 3-(2-Aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid CAS No. 62106-04-1

3-(2-Aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B8792364
CAS No.: 62106-04-1
M. Wt: 252.24 g/mol
InChI Key: XHTZEUPTLJWOLQ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13FN2O3 and its molecular weight is 252.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

62106-04-1

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

3-(2-aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H13FN2O3/c1-18-10-4-7-6(2-3-14)11(12(16)17)15-9(7)5-8(10)13/h4-5,15H,2-3,14H2,1H3,(H,16,17)

InChI Key

XHTZEUPTLJWOLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)O)CCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 7-fluoro-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (780 mg), ethanol (5.00 mL), and water (5.00 mL) was added potassium hydroxide (1.58 g), followed by stirring at 80° C. overnight. Potassium hydroxide (1.58 g) was added to the reaction mixture, followed by stirring at 100° C. for 6 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The obtained residue was dissolved in water (10.0 mL), to the mixture was added acetic acid (3.00 mL), and the precipitated solid was collected by filtration and dried under reduced pressure to obtain 3-(2-aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid (607 mg) as a reddish brown solid.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three

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